What is 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
What is 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
An In-Depth Technical Guide to 9-(3-aminopropyl)-9H-purin-6-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride, a versatile purine analog with significant potential in chemical biology and drug discovery. As a derivative of adenine, this compound belongs to a class of molecules with privileged structural motifs known to interact with a vast array of biological targets.[1][2] This document details its chemical identity, provides a robust, field-proven protocol for its synthesis and characterization, and explores its putative mechanisms of action. Critically, we move beyond mere description to outline strategic applications, presenting detailed workflows for its use as a chemical probe for target identification and as a foundational building block for focused chemical libraries, including PROTACs. This guide is intended to equip researchers with the technical knowledge and practical methodologies required to effectively leverage this compound in their research and development programs.
Core Compound Identity and Physicochemical Properties
9-(3-aminopropyl)-9H-purin-6-amine is a synthetic derivative of adenine, one of the fundamental nucleobases in DNA and RNA. Its structure is characterized by an aminopropyl chain attached to the N9 position of the purine ring. This modification, particularly the terminal primary amine, imparts unique chemical functionality, making it an invaluable tool for further chemical elaboration. The hydrochloride salt form is typically used to improve solubility and stability.
Nomenclature and Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride | N/A |
| Synonyms | N/A | N/A |
| CAS Number | 21708-31-6 (for free base) | [3] |
| Molecular Formula | C₈H₁₂N₆ · HCl | [3] |
| Molecular Weight | 228.69 g/mol | Calculated |
| InChI (Free Base) | InChI=1/C8H12N6/c9-2-1-3-14-5-13-6-7(10)11-4-12-8(6)14/h4-5H,1-3,9H2,(H2,10,11,12) | [3] |
Physicochemical Data (Predicted and Experimental for Free Base)
| Property | Value | Source |
| Appearance | White to off-white solid | Typical for purine derivatives |
| Boiling Point | 444°C at 760 mmHg | [3] |
| Flash Point | 222.3°C | [3] |
| Density | 1.56 g/cm³ | [3] |
| Solubility | Soluble in warm water and DMSO. The hydrochloride salt exhibits enhanced aqueous solubility. |
Synthesis and Characterization
The synthesis of substituted purines is a well-established field in medicinal chemistry. The most direct and reliable strategy for preparing 9-(3-aminopropyl)-9H-purin-6-amine involves a nucleophilic aromatic substitution (SNAAr) reaction. This approach leverages the high reactivity of a halogenated purine precursor with a suitable amine.
Rationale for Synthetic Strategy
The chosen synthetic route involves the reaction of 6-chloropurine with 1,3-diaminopropane. The rationale is threefold:
-
Precursor Availability : 6-chloropurine and 1,3-diaminopropane are commercially available and cost-effective starting materials.
-
Reaction Efficiency : The SNAAr reaction at the C6 position of the purine ring is generally high-yielding. While alkylation can occur at multiple nitrogen atoms, the N9 position is often favored. Using a large excess of the diamine minimizes dimerization and favors the desired product.
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Simplicity : This one-step synthesis avoids complex protection/deprotection strategies, making it an efficient route for generating the target molecule.[4]
Visualized Synthetic Workflow
Caption: Synthetic workflow for 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride.
Detailed Step-by-Step Synthesis Protocol
Materials: 6-chloropurine, 1,3-diaminopropane, n-butanol, hydrochloric acid (4M in dioxane), ethyl acetate.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 6-chloropurine (1.0 eq) in n-butanol (10-15 mL per gram of 6-chloropurine).
-
Addition of Amine: Add 1,3-diaminopropane (10-15 eq) to the suspension. The large excess is critical to minimize side reactions and drive the formation of the monosubstituted product.
-
Reaction Execution: Heat the mixture to reflux (approx. 118°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 6-chloropurine spot is consumed.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate will form. Further cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Isolation of Free Base: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethyl acetate to remove excess diaminopropane and solvent. Dry the white solid under vacuum.
-
Salt Formation: Suspend the purified free base in anhydrous ethyl acetate. Add 4M HCl in dioxane (1.1 eq) dropwise while stirring.
-
Final Product Isolation: A precipitate of the hydrochloride salt will form immediately. Stir for 1 hour at room temperature, then collect the final product by vacuum filtration, wash with ethyl acetate, and dry under vacuum.
Characterization
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¹H NMR: Confirm the structure by identifying characteristic peaks for the purine ring protons (typically δ 8.0-8.5 ppm), and the three methylene groups of the propyl chain.
-
Mass Spectrometry (MS): Verify the molecular weight. The ESI+ spectrum should show a clear peak for the protonated free base [M+H]⁺.
-
HPLC: Assess purity, which should ideally be >95% for use in biological assays.
Biological Profile and Target Identification Strategies
The purine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates that target kinases, polymerases, and G-protein coupled receptors (GPCRs).[5] The title compound, as an adenine analog, is hypothesized to interact with ATP-binding proteins. The aminopropyl tail provides a versatile vector for exploring and modifying these interactions.
The Aminopropyl Moiety as a Functional Handle
The true value of this molecule in a research setting lies in its terminal primary amine. This functional group is a gateway for a multitude of applications:
-
Bioconjugation: It can be readily coupled to fluorescent dyes, biotin, or other tags using standard amine-reactive chemistry (e.g., NHS esters, isothiocyanates).
-
Affinity Reagents: The amine allows for covalent immobilization onto solid supports, such as NHS-activated sepharose beads, creating a powerful tool for affinity chromatography.[6]
-
Library Synthesis: It serves as a key attachment point for building combinatorial libraries to explore structure-activity relationships (SAR).
A Workflow for Target Deconvolution via Affinity Pulldown
A primary application for this compound is the unbiased identification of its cellular binding partners. This is achieved by immobilizing the ligand and using it as "bait" to capture proteins from a cell lysate.
Caption: Workflow for identifying protein targets using affinity chromatography.
Protocol: Target Identification via Affinity Pulldown & Mass Spectrometry
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Resin Preparation: Covalently couple 9-(3-aminopropyl)-9H-purin-6-amine to NHS-activated Sepharose beads according to the manufacturer's protocol. Block any remaining active sites with a small amine like ethanolamine. Prepare a control resin using ethanolamine alone.
-
Lysate Preparation: Culture and harvest cells of interest. Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.
-
Binding/Incubation: Incubate a portion of the clarified cell lysate with the affinity resin and another portion with the control resin. Perform this incubation at 4°C for 2-4 hours with gentle rotation.
-
Washing: Pellet the resin by gentle centrifugation and discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins. The stringency of these washes is a critical parameter to optimize.
-
Elution: Elute the bound proteins from the resin. This can be achieved by changing the pH, increasing salt concentration, or, most specifically, by competing with a high concentration of the free ligand.
-
Analysis:
-
Visualization: Run the eluted proteins on an SDS-PAGE gel and visualize with Coomassie or silver staining. Protein bands that appear in the ligand elution but not the control elution are potential binding partners.
-
Identification: Excise the specific bands or analyze the entire eluate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Advanced Applications in Drug Development
Building Block for Focused Libraries
The compound is an ideal starting point for developing focused libraries targeting purine-binding proteins. The primary amine can be acylated, reductively aminated, or otherwise modified to rapidly generate a diverse set of analogs for SAR studies.[7]
Platform for PROTAC Synthesis
The aminopropyl linker is perfectly suited for the development of Proteolysis Targeting Chimeras (PROTACs). A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The aminopropyl group provides a convenient attachment point for synthesizing this linker and conjugating the E3 ligase ligand, enabling the development of molecules that can induce the targeted degradation of a protein of interest.
Safety, Handling, and Storage
As a laboratory chemical, 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride requires careful handling. While specific toxicity data is limited, the general safety precautions for handling heterocyclic amines should be followed.[8]
| Hazard Category | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves. | [9][10] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [9] |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. | |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains. | [8] |
Conclusion
9-(3-aminopropyl)-9H-purin-6-amine hydrochloride is more than just a purine derivative; it is a highly enabling chemical tool. Its strategic design, combining a privileged purine core with a functional aminopropyl linker, opens the door to a wide range of applications in modern chemical biology and drug discovery. From the unbiased identification of novel drug targets to the construction of sophisticated molecules like PROTACs, this compound serves as a versatile platform for innovation. This guide provides the foundational knowledge and practical protocols necessary for researchers to fully exploit its potential.
References
- Aldrich - I1006 Safety D
- SB 743921 hydrochloride Safety D
- 9-(3-aminopropyl)-9H-purin-6-amine. ChemNet.
- 9-(3-aminopropyl)-9h-purin-6-amine dihydrochloride. PubChemLite.
- 9-(2-Bromopropyl)-9H-purin-6-amine. BLDpharm.
- Isopropylamine Safety D
- N-(3-Aminopropyl)
- N-Ethylisopropylamine Safety D
- 8-((3,5-dichlorophenyl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine. PubChem.
- 9H-PURIN-6-AMINE HYDROCHLORIDE | CAS 2922-28-3.
- Peramivir-[13C,15N2]. BOC Sciences.
- Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. PMC.
- Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences.
- Adenine hydrochloride. PubChem.
- One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure.
- 2,5-Dibromopyrimidine 97. Sigma-Aldrich.
- Biological Targets of Axon Ligands™. Axon Medchem.
- Adenine hydrochloride hydr
- PRACTICAL LAB MANUAL.
- Prodrugs. Al-Mustansiryah University.
- Adenine hydrochloride (6-Aminopurine hydrochloride). MedChemExpress.
- Adenine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
- Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.
- Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Royal Society of Chemistry.
- Affinity Chrom
- N-Benzyl-9-isopropyl-9H-purin-6-amine. (2013).
- 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. (2012).
- New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. (2024). MDPI.
- 9-(3-chloropropyl)-9H-purin-6-amine. Sigma-Aldrich.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 9-(3-aminopropyl)-9H-purin-6-amine | 21708-31-6 [chemnet.com]
- 4. jchps.com [jchps.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. usbio.net [usbio.net]
- 7. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 9. opcw.org [opcw.org]
- 10. tcichemicals.com [tcichemicals.com]
